molecular formula C19H19N3O3S B11178491 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

Cat. No.: B11178491
M. Wt: 369.4 g/mol
InChI Key: JPUDQJXEFNWEMS-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a methoxybenzyl group, and a phenoxypropanamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The methoxybenzyl group can be introduced through nucleophilic substitution reactions, while the phenoxypropanamide moiety is often attached via amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is unique due to its combination of a thiadiazole ring and phenoxypropanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

InChI

InChI=1S/C19H19N3O3S/c1-13(25-15-9-4-3-5-10-15)18(23)20-19-22-21-17(26-19)12-14-8-6-7-11-16(14)24-2/h3-11,13H,12H2,1-2H3,(H,20,22,23)

InChI Key

JPUDQJXEFNWEMS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)CC2=CC=CC=C2OC)OC3=CC=CC=C3

Origin of Product

United States

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